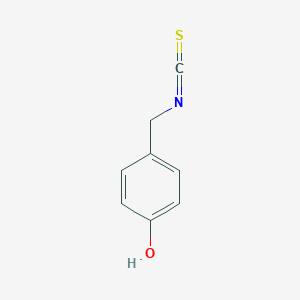
6-Pyruvoyl tetrahydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pyruvoyl tetrahydropteridine (PTP) is a naturally occurring compound that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for various enzymes involved in neurotransmitter synthesis, amino acid metabolism, and nitric oxide production. PTP is synthesized from sepiapterin through a series of enzymatic reactions, and its deficiency is associated with several neurometabolic disorders.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Reactivity
6-Pyruvoyl tetrahydropterin (PTP) plays a crucial role as a key intermediate in the biosynthesis of tetrahydrobiopterin (6R-BH4). Its chemical structure is complex, with specific reactivity of carbonyl groups in enzymatic reactions for the conversion into 6RBH4 (Katoh, Sueoka, & Kurihara, 1991).
2. Role in Tetrahydrobiopterin Deficiencies
6-Pyruvoyl-tetrahydropterin synthase (PTPS) deficiency, a form of tetrahydrobiopterin (BH4) deficiency, has been extensively studied. Research indicates that the time of diagnosis, dosage of BH4, and neurotransmitter precursors are critical in managing patients with PTPS deficiency (Jäggi et al., 2008).
3. Enzymatic Role and Characterization
The human and rat liver cDNAs encoding 6-pyruvoyl tetrahydropterin synthase were expressed and characterized, demonstrating the importance of this enzyme in the synthesis of human tetrahydrobiopterin, a crucial cofactor for hydroxylases involved in catecholamine and serotonin biosynthesis (Bürgisser et al., 1994).
4. Molecular and Crystallographic Studies
The crystal structure of the inactive mutant Cys42Ala of PTPS has been determined, providing insights into the active site of PTPS and its role in catalysis. This research helps in understanding the molecular mechanisms underlying the enzymatic reaction of PTPS (Ploom et al., 1999).
5. Tissue and Cell Line Analysis
Studies on human tissues and cell lines have shown that PTP synthase deficiency, a genetic disease in BH4 metabolism, can be differentiated by analyzing urinary pterins, enzyme activity in red blood cells, and CSF metabolites (Guzmán & Blau, 1991).
6. Redox Regulation and Protection Against Oxidative Stress
Reversible S-glutathionylation of PTS has been identified as a mechanism that protects its enzymatic activity against oxidative stress. This finding highlights the critical role of redox regulation in maintaining the function of 6-pyruvoyl tetrahydropterin synthase (Hara, Fukumura, & Ichinose, 2018).
Eigenschaften
CAS-Nummer |
101383-42-0 |
|---|---|
Produktname |
6-Pyruvoyl tetrahydropteridine |
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]propane-1,2-dione |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17)/t4-/m1/s1 |
InChI-Schlüssel |
WBJZXBUVECZHCE-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)C(=O)[C@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC(=O)C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N |
Kanonische SMILES |
CC(=O)C(=O)C1CNC2=C(N1)C(=O)N=C(N2)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



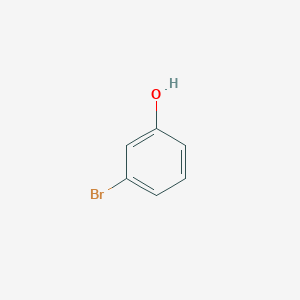

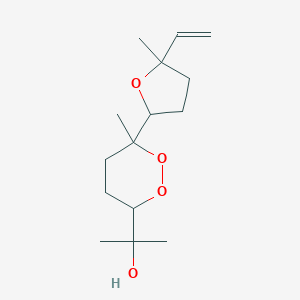
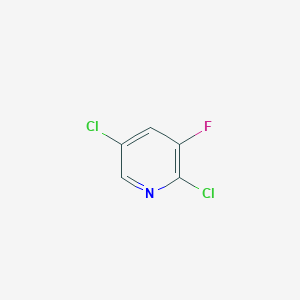

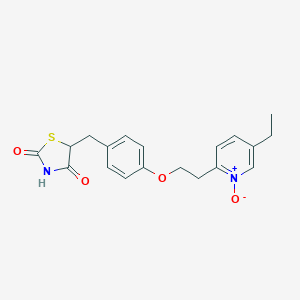
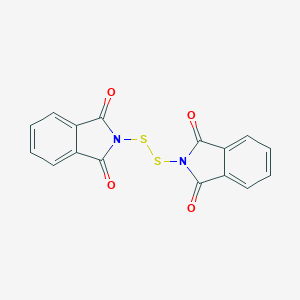
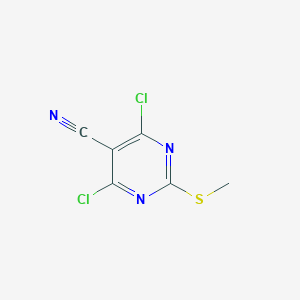

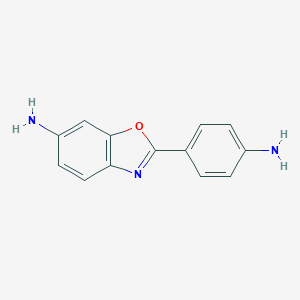
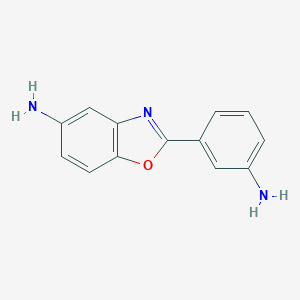
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
